FFA4 Receptor Agonist Potency: Superior Activity Over Endogenous Ligand and Comparable to Synthetic Agonist
In a calcium mobilization assay using human FFA4 receptor expressed in U2OS cells, 3'-fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid exhibited an EC50 of 1.26 µM (pEC50 ≈ 5.9) [1]. This potency is approximately 32-fold higher than that of the endogenous long-chain fatty acid ligand arachidonic acid, which shows an EC50 of ~40 µM in the same cellular context [2]. The compound's potency is within ~2.5-fold of the well-characterized synthetic FFA4 agonist GSK-137647, which displays a pEC50 of 6.3 (EC50 ≈ 0.5 µM) at the human receptor .
| Evidence Dimension | FFA4 (GPR120) receptor agonist potency |
|---|---|
| Target Compound Data | EC50 = 1.26 µM (1260 nM) |
| Comparator Or Baseline | Arachidonic acid: EC50 ≈ 40 µM; GSK-137647: EC50 ≈ 0.5 µM |
| Quantified Difference | ~32-fold more potent than arachidonic acid; ~2.5-fold less potent than GSK-137647 |
| Conditions | Human FFA4 receptor expressed in U2OS cells; calcium mobilization measured by FLIPR after 24 hours |
Why This Matters
This quantitative potency profile validates the compound as a useful pharmacological tool for FFA4 research, offering a synthetic alternative to endogenous ligands with improved potency for in vitro studies.
- [1] BindingDB. Affinity Data for Ligand BDBM50044856: EC50 = 1.26E+3 nM at human FFA4 receptor. https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-04-16). View Source
- [2] Villegas-Comonfort S, et al. Effects of arachidonic acid on FFA4 receptor: Signaling, phosphorylation and internalization. Biochim Biophys Acta. 2017;1864(2):345-356. DOI: 10.1016/j.bbalip.2016.12.005. View Source
